molecular formula C20H16N2O3S B3499552 N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzenesulfonamide

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzenesulfonamide

Cat. No. B3499552
M. Wt: 364.4 g/mol
InChI Key: RPCHWDQWKNVUBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzenesulfonamide” is a chemical compound that belongs to the class of benzoxazoles . Benzoxazole is an aromatic organic compound with a molecular formula C7H5NO, a benzene-fused oxazole ring structure, and an odor similar to pyridine . Although benzoxazole itself is of little practical value, many derivatives of benzoxazoles are commercially important .


Synthesis Analysis

The synthesis of benzoxazole derivatives involves straightforward simple chemistry without any quantitative chromatographic separations in reasonable yields . For example, the amidation of 3-benzoxazolyl aniline with the chloroacetyl functional group resulted in a good antimalarial activity .


Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized by a benzene ring fused with an oxazole ring . The presence of nitrogen and oxygen atoms in the oxazole ring makes it a heterocyclic compound .


Chemical Reactions Analysis

Benzoxazole derivatives are reactive due to their heterocyclic nature, which allows for functionalization . They can undergo various chemical reactions to form different derivatives, which can be used in the synthesis of larger, usually bioactive structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can vary depending on their specific structure . For instance, benzoxazole itself is a white to light yellow solid with a melting point of 27 to 30 °C and a boiling point of 182 °C . It is insoluble in water .

Mechanism of Action

While the exact mechanism of action of “N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzenesulfonamide” is not specified in the search results, benzoxazole derivatives have been found to exhibit various biological activities. For instance, 2-phenyl benzoxazole sulfonamide scaffold has a greater potential of antitubercular activity possibly by ENR inhibition (inhA inhibitors) .

Safety and Hazards

Safety and hazards associated with benzoxazole derivatives depend on their specific structure and use . For instance, users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c1-14-9-11-17(12-10-14)26(23,24)22-16-6-4-5-15(13-16)20-21-18-7-2-3-8-19(18)25-20/h2-13,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCHWDQWKNVUBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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